2-methyl-1H-pyrrole-3-carbaldehyde
Overview
Description
2-Methyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by a methyl group at the second position and an aldehyde group at the third position of the pyrrole ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole with formaldehyde and a methylating agent. One common method is the Vilsmeier-Haack reaction, where pyrrole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . Another approach involves the use of pyrrole-3-carboxaldehyde as a starting material, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvents like ethanol or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 2-Methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-Methyl-1H-pyrrole-3-methanol.
Substitution: Various alkylated pyrrole derivatives depending on the substituent used.
Scientific Research Applications
2-Methyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrole-3-carbaldehyde largely depends on its reactivity and interaction with biological molecules. The aldehyde group can form Schiff bases with amines, which are crucial intermediates in many biochemical pathways . Additionally, the compound can undergo nucleophilic addition reactions, making it a valuable tool in studying enzyme catalysis and protein-ligand interactions .
Comparison with Similar Compounds
1H-Pyrrole-3-carbaldehyde: Lacks the methyl group at the second position, making it less sterically hindered and more reactive in certain reactions.
2-Methyl-1H-pyrrole-4-carbaldehyde: The aldehyde group is positioned at the fourth carbon, altering its reactivity and the types of reactions it undergoes.
3-Methyl-1H-pyrrole-2-carbaldehyde: The positions of the methyl and aldehyde groups are reversed, leading to different chemical behavior and applications.
Uniqueness: 2-Methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized heterocyclic compounds and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
2-methyl-1H-pyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(4-8)2-3-7-5/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRRHGHHDDVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415921 | |
Record name | 2-methyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17619-39-5 | |
Record name | 2-methyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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